molecular formula C14H17NOS B8507373 2-(4-Methoxycyclohexyl)benzo[d]thiazole

2-(4-Methoxycyclohexyl)benzo[d]thiazole

Cat. No.: B8507373
M. Wt: 247.36 g/mol
InChI Key: FZRQAEBCBGKVSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxycyclohexyl)benzo[d]thiazole is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of the 4-methoxy-cyclohexyl group adds unique chemical properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxycyclohexyl)benzo[d]thiazole typically involves the reaction of 4-methoxy-cyclohexylamine with 2-chlorobenzothiazole. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxycyclohexyl)benzo[d]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitro-substituted benzothiazoles.

Scientific Research Applications

2-(4-Methoxycyclohexyl)benzo[d]thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxycyclohexyl)benzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxy-cyclohexyl)-1H-benzoimidazole
  • 4-Methoxy-cyclohexylamine
  • 4-Methylcyclohexanemethanol

Uniqueness

2-(4-Methoxycyclohexyl)benzo[d]thiazole is unique due to the presence of both the benzothiazole ring and the 4-methoxy-cyclohexyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural uniqueness allows it to interact with different molecular targets compared to similar compounds, leading to potentially novel therapeutic effects.

Properties

Molecular Formula

C14H17NOS

Molecular Weight

247.36 g/mol

IUPAC Name

2-(4-methoxycyclohexyl)-1,3-benzothiazole

InChI

InChI=1S/C14H17NOS/c1-16-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)17-14/h2-5,10-11H,6-9H2,1H3

InChI Key

FZRQAEBCBGKVSW-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(CC1)C2=NC3=CC=CC=C3S2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-amino-benzenethiol (796 mg, 6.32 mmol), 4-methoxy-cyclohexanecarboxylic acid (1.0 g, 6.32 mmol) and Lawesson reagent (889 mg, 2.2 mmol) was heated to 160˜190° C. for 1 h. Then the mixture was diluted with DCM (100 ml) and washed with 10% aqueous NaOH solution (2×10 mL), brine, and dried over Na2SO4. The organic layer was concentrated and purified by flash column chromatography to give 2-(4-methoxy-cyclohexyl)-benzothiazole which was used in the next step without further purification.
Quantity
796 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
889 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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